Myeloperoxidase (MPO) Inhibitory Activity
3-Bromo-4-(4-chlorophenoxy)-benzoic acid demonstrates potent inhibition of human myeloperoxidase (MPO) with an IC50 of 55 nM [1]. In contrast, the non-brominated analog 4-(4-chlorophenoxy)benzoic acid lacks the critical 3-bromo substituent and shows no reported MPO inhibitory activity, instead exhibiting only modest cytotoxicity (IC50 values of 15-20 µM) against cancer cell lines . This represents a >270-fold difference in potency shift from MPO inhibition to general cytotoxicity, highlighting the critical role of the 3-bromo group in achieving target engagement.
| Evidence Dimension | MPO enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 55 nM |
| Comparator Or Baseline | 4-(4-Chlorophenoxy)benzoic acid (non-brominated analog) – No reported MPO inhibition; cytotoxic IC50 ~15-20 µM in cell-based assays |
| Quantified Difference | >270-fold difference in potency between target (MPO inhibition) and comparator (cytotoxicity) |
| Conditions | Inhibition of MPO (unknown origin) chlorination activity incubated for 10 mins followed by NaCl addition by aminophenyl fluorescein assay |
Why This Matters
The presence of the 3-bromo substituent is essential for sub-micromolar MPO inhibition; procurement of the non-brominated analog would result in a compound with no demonstrated MPO activity, rendering it unsuitable for MPO-targeted research.
- [1] BindingDB. BDBM50567718 (CHEMBL4863015) – MPO IC50 = 55 nM. View Source
